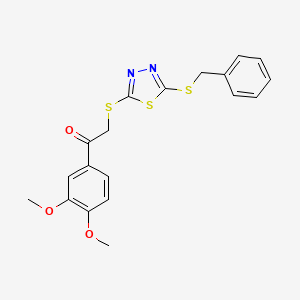

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(3,4-dimethoxyphenyl)ethanone

Description

Molecular Formula: C₁₉H₁₈N₂O₃S₃

Molecular Weight: 418.55 g/mol

Key Structural Features:

- A 1,3,4-thiadiazole core substituted with a benzylthio group at position 5 and a thioether linkage at position 2.

- A 3,4-dimethoxyphenyl ethanone moiety connected via the thioether group. Physicochemical Properties:

- Predicted Collision Cross Section (CCS) values range from 188.1 Ų ([M+H]⁺) to 200.6 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

- The compound’s SMILES (COC1=C(C=C(C=C1)C(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC) highlights its hydrophobic benzylthio and dimethoxyphenyl groups, suggesting high lipophilicity .

Properties

CAS No. |

477330-57-7 |

|---|---|

Molecular Formula |

C19H18N2O3S3 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3,4-dimethoxyphenyl)ethanone |

InChI |

InChI=1S/C19H18N2O3S3/c1-23-16-9-8-14(10-17(16)24-2)15(22)12-26-19-21-20-18(27-19)25-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3 |

InChI Key |

YOJWUGWAUHPVNB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(3,4-dimethoxyphenyl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-thiol with 3,4-dimethoxyphenacyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the electrophilic carbon of the phenacyl bromide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(3,4-dimethoxyphenyl)ethanone involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Core

Heterocyclic Core Modifications

Functional Group Impact on Physicochemical Properties

Thioether vs. Amide Linkages

- Target Compound: The thioether linkage (C-S-C) between the thiadiazole and ethanone groups enhances metabolic stability compared to esters or amides but may reduce solubility .

- Acetamide Analogues (e.g., 5h, 5m) : Acetamide derivatives exhibit lower melting points (133–160°C) due to increased polarity, improving crystallinity but reducing membrane permeability.

Aromatic Substituent Effects

- 3,4-Dimethoxyphenyl vs.

- Benzylthio vs. Amino Groups: Benzylthio substituents increase lipophilicity (logP > 4), favoring blood-brain barrier penetration, while amino groups (e.g., ) improve aqueous solubility but may limit bioavailability .

Biological Activity

The compound 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-1-(3,4-dimethoxyphenyl)ethanone is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazides with appropriate carbonyl compounds. The specific compound can be synthesized through a multi-step process involving the introduction of the benzylthio group and the dimethoxyphenyl moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

- Mechanism of Action : The 1,3,4-thiadiazole ring system is known for its ability to inhibit bacterial growth. Compounds containing this moiety have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of sulfur in the thiadiazole structure enhances its lipophilicity, facilitating membrane penetration.

-

Case Studies :

- A study demonstrated that derivatives similar to our compound exhibited high antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like norfloxacin and ciprofloxacin .

- Another investigation highlighted that certain thiadiazole derivatives had effective antifungal properties against Candida albicans .

Anticancer Activity

- In Vitro Studies : The anticancer potential of this compound has been evaluated against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).

-

Results :

- Compounds derived from similar structures showed significant cytotoxic effects with IC50 values in the low micromolar range. For instance, some derivatives demonstrated IC50 values as low as 0.37 µM against HeLa cells .

- Flow cytometry analysis indicated that these compounds induced apoptosis in cancer cells and arrested the cell cycle at the sub-G1 phase .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research indicates that these compounds can modulate inflammatory responses effectively.

Data Summary

| Biological Activity | Target Organisms/Cells | IC50 Values | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus, Staphylococcus epidermidis | Comparable to norfloxacin | Membrane disruption |

| Antifungal | Candida albicans | Not specified | Disruption of fungal cell wall |

| Anticancer | MCF-7, HepG2, A549, HeLa | 0.37 µM (HeLa) | Induction of apoptosis |

Q & A

Q. Example Data from Analogous Syntheses

| Reactants | Solvent | Base | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| 5-Methyl-thiadiazole-2-thiol + Bromo-ethanone | Acetone | K₂CO₃ | 3 | 79% | |

| Benzylthio-thiadiazole + Bromo-ethanone | DMF | K₂CO₃ | 4 | 85% |

Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should conflicting data be resolved?

Q. Basic Characterization

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl), thiadiazole protons (δ 8.0–8.5 ppm), and benzylthio methylene (δ 4.7–5.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .

Q. Advanced Conflict Resolution

- Contradictory Melting Points : Re-crystallize using alternative solvents (e.g., EtOH vs. CH₃CN) to assess polymorphism.

- Spectral Ambiguity : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

How can researchers design in vitro assays to evaluate the biological activity of this compound?

Q. Basic Screening

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

Q. Advanced Mechanistic Studies

- Enzyme Inhibition : Test inhibition of β-lactamase or topoisomerase II via fluorometric assays .

- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., PDB: 1JIJ) .

What mechanistic insights explain the reactivity of the thiadiazole and dimethoxyphenyl moieties during synthesis?

Q. Advanced Reaction Mechanism

- Nucleophilic Substitution : The thiolate ion attacks the α-carbon of bromo-ethanone in an Sₙ2 mechanism, facilitated by polar aprotic solvents (DMF) .

- Electronic Effects : Electron-donating methoxy groups on the phenyl ring stabilize intermediates via resonance, enhancing reaction rates .

How should researchers address contradictions in reported yields or biological activity data?

Q. Data Analysis Strategies

- Reproducibility Checks : Verify reaction conditions (e.g., anhydrous vs. moist solvents) and purity of starting materials .

- Biological Replicates : Use ≥3 independent experiments with positive/negative controls (e.g., ciprofloxacin for antimicrobial assays) .

- Meta-Analysis : Compare data from structurally analogous compounds (e.g., 1-(3,4-dimethoxyphenyl)ethanone derivatives) to identify trends .

What structural modifications could enhance the compound’s bioactivity, and how can SAR studies be structured?

Q. Advanced SAR Design

- Modification Sites :

- Benzylthio Group : Replace with alkylthio or arylthio to alter lipophilicity.

- Dimethoxyphenyl : Introduce electron-withdrawing groups (e.g., nitro) to assess electronic effects .

- Experimental Workflow :

What pharmacological mechanisms are plausible for this compound, and how can they be validated?

Q. Advanced Mechanistic Validation

- Oxidative Stress Induction : Measure ROS levels in treated cells using DCFH-DA probes.

- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3 activation assays .

- Transcriptomic Profiling : Use RNA-seq to identify dysregulated pathways (e.g., NF-κB or MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.